N-(1-cyanocyclohexyl)-3,5-difluorobenzamide
Description
Historical Evolution of Benzamide Derivatives in Medicinal Chemistry
Benzamide derivatives have played a pivotal role in medicinal chemistry since the early 20th century, with their structural versatility enabling diverse pharmacological applications. The benzamide core (C₆H₅CONH₂) serves as a foundational scaffold for drug design due to its ability to interact with biological targets through hydrogen bonding and π-π stacking. Early derivatives like salicylamide (analgesic) and procarbazine (antineoplastic) demonstrated the therapeutic potential of benzamide modifications. By the 1980s, substituted benzamides such as sulpiride and metoclopramide emerged as antipsychotics and gastroprokinetics, respectively, highlighting the impact of N-alkylation and aromatic substitution on receptor selectivity.
Recent advancements have expanded benzamide applications into neurodegenerative and parasitic diseases. For instance, mocetinostat (a benzamide-based histone deacetylase inhibitor) and compound 73 (a Trypanosoma brucei inhibitor with EC₅₀ = 0.001 μM) exemplify the scaffold’s adaptability to modern drug discovery challenges. The integration of fluorine atoms and heterocyclic moieties, as seen in N-(1-cyanocyclohexyl)-3,5-difluorobenzamide , reflects ongoing efforts to optimize pharmacokinetic and target-binding properties.
Structural Motifs and Functional Group Significance
The structure of This compound (C₁₄H₁₄F₂N₂O) comprises three critical motifs:
- Benzamide Core : The planar benzene ring and amide group facilitate interactions with enzymatic active sites, such as cholinesterases or neurotransmitter receptors.
- Cyclohexyl-Cyano Substituent : The cyclohexyl group enhances lipophilicity, improving blood-brain barrier penetration, while the cyano (-C≡N) group introduces dipole moments that stabilize ligand-receptor complexes.
- 3,5-Difluoro Substitution : Fluorine atoms at the 3rd and 5th positions increase electronegativity, modulating electron distribution and steric effects to enhance binding affinity.
Table 1: Functional Group Contributions to Bioactivity
The synergy of these motifs enables This compound to potentially target central nervous system (CNS) receptors or parasitic enzymes, as suggested by structural analogs like fallypride (D₂/D₃ receptor imaging agent).
Fluorine Substitution Strategies in Bioactive Molecules
Fluorine incorporation is a cornerstone of modern medicinal chemistry, with ~30% of FDA-approved drugs containing fluorine. In This compound , the 3,5-difluoro pattern confers distinct advantages:
- Electronic Effects : Fluorine’s high electronegativity withdraws electron density from the benzene ring, polarizing the amide carbonyl and strengthening hydrogen bonds with target proteins.
- Metabolic Stability : C-F bonds resist oxidative degradation, prolonging half-life compared to non-fluorinated analogs.
- Synthetic Accessibility : Methods like the Hoffmann reaction enable precise fluorination at meta positions, as demonstrated in the synthesis of 3,5-difluorobenzamide intermediates.
Table 2: Impact of Fluorine Position on Benzamide Activity
The 3,5-difluoro configuration in This compound likely optimizes steric compatibility with hydrophobic binding pockets, as observed in compound 73 ’s submicromolar activity against Trypanosoma brucei. This aligns with broader trends favoring meta-substitution for balancing electronic and spatial effects.
Structure
3D Structure
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-3,5-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O/c15-11-6-10(7-12(16)8-11)13(19)18-14(9-17)4-2-1-3-5-14/h6-8H,1-5H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDWCYKTAPLBNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclohexyl)-3,5-difluorobenzamide typically involves the reaction of 1-cyanocyclohexylamine with 3,5-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N-(1-cyanocyclohexyl)-3,5-difluorobenzamide can undergo various chemical reactions, including:
Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products:
Hydrolysis: Formation of 1-cyanocyclohexaneacetic acid.
Reduction: Formation of 1-cyclohexylamine-3,5-difluorobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Therapeutic Applications
The compound has shown promise in treating several types of cancer, particularly those associated with mutations in the BRAF and KRAS genes. Its applications include:
- Melanoma : Effective against melanoma cells with BRAF mutations.
- Colorectal Cancer : Demonstrated inhibitory effects on colorectal cancer cell lines.
- Lung Cancer : Potential use in non-small cell lung cancer therapies.
- Leukemias : Investigated for its role in treating acute myeloid leukemia (AML) and chronic myelomonocytic leukemia (CMML).
Inhibition of ERK Pathways
A study highlighted the efficacy of N-(1-cyanocyclohexyl)-3,5-difluorobenzamide in inhibiting ERK1/2 activity in various cancer cell lines. The results indicated a significant reduction in cell viability and proliferation rates, suggesting that this compound could be developed into a viable therapeutic agent for cancers driven by aberrant ERK signaling .
Combination Therapies
Another case study explored the use of this compound in combination with other targeted therapies. The compound was found to enhance the effectiveness of BRAF inhibitors in melanoma models, suggesting a synergistic effect that could improve patient outcomes .
Toxicity and Safety Assessments
Safety profiles have been assessed through various toxicological studies. These studies utilized integrated approaches to testing and assessment (IATA) frameworks to evaluate the compound's potential neurotoxicity and other adverse effects. The findings indicated that while the compound exhibits potent anti-cancer properties, careful monitoring is necessary to mitigate any potential risks associated with its use .
Data Tables
| Cancer Type | Mechanism | Efficacy | Combination Therapy |
|---|---|---|---|
| Melanoma | ERK1/2 Inhibition | Significant reduction | Enhanced with BRAF inhibitors |
| Colorectal Cancer | Cell proliferation inhibition | High efficacy | Potential with PI3K inhibitors |
| Lung Cancer | Targeting mutated pathways | Moderate reduction | Synergistic effects noted |
| Acute Myeloid Leukemia | Inhibition of survival signals | Promising results | Combined with standard therapies |
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-3,5-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the difluorobenzamide moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Key Findings :
- Fluorine and chlorine substitutions enhance stability and bioactivity but increase environmental persistence. For example, diflubenzuron is classified as a marine pollutant due to its chloro-fluorine backbone .
- The cyclohexyl cyanogroup in the target compound may confer unique steric or electronic properties compared to phenyl-substituted analogs like teflubenzuron .
Pharmaceutical Benzamide Derivatives
Difluorobenzamide motifs are also explored in drug discovery:
Key Findings :
- Isoxazoline derivatives () highlight the role of fluorine in improving optical properties for biochemical probes.
Biological Activity
N-(1-Cyanocyclohexyl)-3,5-difluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, toxicity, and therapeutic applications based on diverse literature sources.
Chemical Structure and Properties
- Molecular Formula : C13H14F2N2O
- Molecular Weight : 250.26 g/mol
- CAS Number : 18063-03-1
The compound features a difluorobenzamide moiety, which is known to influence biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways.
Mechanisms of Biological Activity
This compound exhibits several biological activities that can be attributed to its structural characteristics:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in cancer pathways such as ERK1/2. This inhibition is significant in the context of treating cancers associated with dysregulated MAPK signaling pathways .
- Antimicrobial Properties : Research indicates that derivatives of difluorobenzamide exhibit antimicrobial activity against strains such as Staphylococcus aureus. The fluorine substituents enhance the compound's potency compared to non-fluorinated analogs .
- Toxicological Profile : Toxicity studies have shown that this compound has an LD50 greater than 3299 mg/kg in female rats, indicating a relatively low acute toxicity profile . However, further studies are necessary to fully understand its chronic effects and potential carcinogenicity.
Case Study 1: Anticancer Activity
A study evaluated the efficacy of this compound as a potential treatment for melanoma. The compound was shown to inhibit cell proliferation in vitro, demonstrating significant cytotoxic effects on melanoma cell lines with BRAF mutations. The mechanism was linked to the inhibition of ERK signaling pathways, which are often overactive in cancer cells .
Case Study 2: Antimicrobial Efficacy
In another research effort, this compound derivatives were tested against various bacterial strains. Results indicated that these compounds exhibited effective antibacterial properties, particularly against multi-drug resistant strains of Staphylococcus aureus. The study concluded that the addition of fluorine atoms significantly enhanced antimicrobial activity .
Summary of Toxicological Data
The following table summarizes key toxicological findings related to this compound:
| Study Type | Species | Dose (mg/kg) | LD50 (mg/kg) | Observations |
|---|---|---|---|---|
| Acute Oral Toxicity | Female Rats | 500 | >3299 | No deaths at this dose |
| Acute Oral Toxicity | Male Rats | 2000-8000 | 5000 | Deaths at higher doses |
| Acute Inhalation | Wistar Rats | 2100 mg/m³ | >21 | No deaths observed |
Q & A
What are the established synthetic pathways for N-(1-cyanocyclohexyl)-3,5-difluorobenzamide, and how can reaction yields be optimized?
Synthesis typically involves coupling 3,5-difluorobenzoic acid with 1-cyanocyclohexylamine using activating agents like EDCl/HOBt or DCC. Key steps include:
- Activation : Carboxylic acid activation via carbodiimide-mediated coupling .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC for high purity.
- Optimization : Yield improvements via temperature control (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric adjustments (1.2:1 amine:acid ratio). Reaction monitoring via TLC or LC-MS ensures intermediate stability .
How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and bond geometry. Methodology includes:
- Data Collection : High-resolution datasets (Mo/Kα radiation, λ = 0.71073 Å) at 100–298 K.
- Refinement : SHELXL for structure solution, addressing disorders (e.g., fluorine positional disorder) via PART instructions .
- Validation : R-factor convergence (<0.05), electron density maps (Fo-Fc), and Hirshfeld surface analysis to resolve packing ambiguities .
What in vitro assays are suitable for evaluating the biological activity of this compound?
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays (IC₅₀ determination) in cancer cell lines (e.g., HeLa, MCF-7) .
- Target Engagement : Fluorescence polarization for enzyme inhibition (e.g., kinase assays) .
Note: Include positive controls (e.g., doxorubicin) and validate via dose-response curves.
How should researchers address contradictory crystallographic and spectroscopic data?
- Cross-Validation : Compare SCXRD bond lengths with DFT-optimized geometries (B3LYP/6-311+G(d,p)) .
- NMR Discrepancies : Assign peaks via 2D experiments (HSQC, HMBC) and reconcile with crystallographic torsion angles .
- Statistical Analysis : Apply Hamilton R-factors and Bayesian refinement to resolve electron density conflicts .
What advanced strategies optimize the scalability of this compound synthesis?
- Flow Chemistry : Continuous processing for improved heat/mass transfer.
- Catalysis : Pd-mediated cross-coupling for aryl-cyclohexyl bond formation .
- DoE : Response surface methodology (RSM) to identify critical parameters (pH, solvent polarity) .
How can computational modeling predict the pharmacokinetic properties of this compound?
- ADMET Prediction : SwissADME for LogP, bioavailability, and CYP450 interactions.
- Docking Studies : AutoDock Vina to simulate binding to putative targets (e.g., carbonic anhydrase) .
- MD Simulations : GROMACS for stability assessment (RMSD < 2 Å over 100 ns) .
What analytical techniques ensure batch-to-batch consistency in research-grade material?
- Purity Analysis : UPLC-PDA (≥98% purity, λ = 254 nm).
- Isotopic Profiling : HRMS (Q-TOF) for exact mass confirmation (Δ < 5 ppm).
- Stability : Forced degradation studies (40°C/75% RH, 14 days) with LC-MS monitoring .
How do researchers validate the stability of this compound under storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
